Sivelestat

Description

This compound has been used in trials studying the treatment of Acute Lung Injury and Respiratory Distress Syndrome, Adult.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

inhibitor of neutrophil elastase; structure given in first source

See also: this compound Sodium (active moiety of).

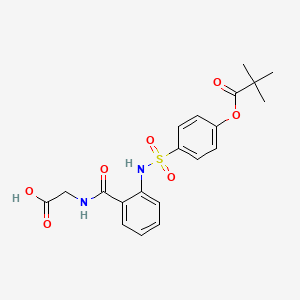

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGNGJJLZOIYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048304 | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127373-66-4, 331731-18-1 | |

| Record name | Sivelestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127373-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sivelestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127373664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sivelestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sivelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331731-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIVELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWI62G0P59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adalimumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sivelestat in Acute Lung Injury: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge with high mortality rates. The pathophysiology is characterized by an overwhelming inflammatory response in the lungs, in which neutrophils and their released proteases play a central role. Sivelestat, a selective and competitive inhibitor of neutrophil elastase, has emerged as a therapeutic agent in the management of ALI/ARDS. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound in ALI, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into its primary target, the downstream signaling pathways it modulates, and its impact on inflammatory and oxidative stress responses. This guide also presents a compilation of quantitative data from preclinical and clinical studies, details of key experimental protocols, and visual representations of the intricate signaling networks and experimental workflows.

Core Mechanism of Action: Targeting Neutrophil Elastase

This compound's primary mechanism of action is the potent and selective inhibition of neutrophil elastase, a serine protease released from activated neutrophils during an inflammatory response.[1] In the context of ALI, excessive neutrophil elastase activity contributes to lung tissue damage through the degradation of extracellular matrix components, such as elastin, and the cleavage of various proteins involved in maintaining the integrity of the alveolar-capillary barrier.

This compound acts as a competitive inhibitor, binding to the active site of neutrophil elastase and preventing its proteolytic activity. This targeted inhibition is crucial in mitigating the destructive effects of neutrophil elastase in the lungs.

Quantitative Data on this compound's Inhibitory Activity

| Target | Species | IC50 | Reference |

| Neutrophil Elastase | Human | 44 nM | [2][3][4] |

| Leukocyte Elastase | General | 19-49 nM | |

| Pancreas Elastase | General | 5.6 µM | |

| Neutrophil Elastase | Rabbit | 36 nM | [2] |

| Neutrophil Elastase | Rat | 19 nM | [2] |

| Neutrophil Elastase | Hamster | 37 nM | [2] |

| Neutrophil Elastase | Mouse | 49 nM | [2] |

Modulation of Key Signaling Pathways

Beyond its direct inhibition of neutrophil elastase, this compound exerts its protective effects in ALI by modulating several critical intracellular signaling pathways that are dysregulated during the inflammatory cascade.

Inhibition of Pro-inflammatory Pathways

-

JNK/NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5] In ALI, the activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing the phosphorylation of JNK and preventing the nuclear translocation of the p65 subunit of NF-κB, this compound effectively dampens the production of these key inflammatory mediators.

-

PI3K/AKT/mTOR Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is another pro-inflammatory signaling cascade implicated in ALI. This compound has been demonstrated to inhibit this pathway, leading to a reduction in the inflammatory response and protection against lung injury.

-

TGF-β/Smad Signaling Pathway: The transforming growth factor-beta (TGF-β)/Smad signaling pathway is involved in inflammation and fibrosis. This compound has been found to inhibit this pathway, contributing to its anti-inflammatory effects in sepsis-induced ALI.[6]

Activation of Anti-inflammatory and Antioxidant Pathways

-

Nrf2/HO-1 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5] This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. The activation of the Nrf2/HO-1 pathway by this compound contributes to the reduction of oxidative stress and inflammation in the injured lung.

-

ACE2/Ang-(1–7)/Mas Receptor Axis: this compound has been shown to upregulate the expression of angiotensin-converting enzyme 2 (ACE2) and angiotensin-(1–7) [Ang-(1–7)], key components of the protective arm of the renin-angiotensin system.[7] The ACE2/Ang-(1–7)/Mas receptor axis counteracts the pro-inflammatory and vasoconstrictive effects of the ACE/Ang II/AT1R axis, thereby contributing to the resolution of lung inflammation and injury.

Impact on Inflammatory and Oxidative Stress Responses

The modulation of these signaling pathways by this compound translates into a significant reduction in the hallmarks of ALI: inflammation and oxidative stress.

Reduction of Pro-inflammatory Cytokines

Numerous preclinical and clinical studies have demonstrated that this compound treatment leads to a significant decrease in the levels of key pro-inflammatory cytokines in the lungs and systemic circulation.

| Cytokine | Experimental Model | Reduction Observed | Reference |

| TNF-α | LPS-induced ALI in rats | Significant decrease in serum levels with 10 mg/kg and 30 mg/kg this compound. | [7] |

| IL-6 | LPS-induced ALI in rats | Significant decrease in serum levels with 10 mg/kg and 30 mg/kg this compound. | [7] |

| IL-1β | COVID-19 patients with ALI/ARDS | Significant decrease in cytokine levels. | [8][9] |

| IL-2 | COVID-19 patients with ALI/ARDS | Significant decrease in cytokine levels. | [8][9] |

| IFNα | COVID-19 patients with ALI/ARDS | Significant decrease in cytokine levels. | [8][9] |

| IL-8 | Pediatric ARDS patients | Significantly more reduced in the this compound group. | [10] |

Attenuation of Oxidative Stress

This compound mitigates oxidative stress in the lungs by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

| Marker | Experimental Model | Effect of this compound | Reference |

| Myeloperoxidase (MPO) | LPS-induced lung injury in rats | Significantly ameliorated the increase in MPO-positive cells. | [11] |

| Myeloperoxidase (MPO) | Ischemia-reperfusion induced kidney injury in mice | Decreased neutrophil infiltration (MPO is an indicator of neutrophil activation). | [12] |

| Malondialdehyde (MDA) | LPS-induced ALI | Significant elevation in pulmonary MDA was observed in the LPS group, which was not explicitly stated to be reversed by this compound in the abstract. | [13] |

Inhibition of Neutrophil Extracellular Traps (NETs)

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by activated neutrophils. While NETs play a role in trapping pathogens, excessive NET formation (NETosis) can contribute to tissue damage and inflammation in ALI. By inhibiting neutrophil elastase, a key enzyme involved in NETosis, this compound can potentially reduce the formation of NETs and their detrimental effects.

Clinical Efficacy and Outcomes

The preclinical findings on the multifaceted mechanism of action of this compound have translated into observable clinical benefits in patients with ALI/ARDS, although some studies have shown conflicting results.

Improvement in Gas Exchange

A consistent finding across several clinical trials is the improvement in oxygenation, as measured by the PaO2/FiO2 ratio, in patients treated with this compound.

| Study Population | Improvement in PaO2/FiO2 Ratio | Reference | | :--- | :--- | :--- | :--- | | ALI/ARDS patients (meta-analysis) | Associated with a better short-term PaO2/FiO2 ratio (standardized mean difference 0.30). | | | Pediatric ARDS patients | Significant improvements at 48h (141±45 vs. 115±21) and 72h (169±61 vs. 139±40). |[10][14] | | ALI/ARDS patients (meta-analysis) | this compound therapy might increase the PaO2/FiO2 level (SMD: 0.87 after sensitivity analysis). | | | High-risk patients after scheduled cardiac surgery | Median lowest PaO2/FiO2 was 272.1 mmHg in the this compound group vs. 111.5 mmHg in the control group. |[15] |

Mortality and Other Clinical Outcomes

The effect of this compound on mortality in ALI/ARDS patients has been a subject of debate, with some studies showing a benefit while others do not. A meta-analysis of 15 studies including 2050 patients showed that this compound can reduce 28-30 day mortality (RR = 0.81).[16] This analysis also indicated that this compound shortened mechanical ventilation time and ICU stays.[16] In a study on COVID-19 patients with ALI/ARDS, this compound was associated with a significant reduction in 30-day mortality.[8][9]

Experimental Protocols

This section provides an overview of the methodologies for key in vivo and in vitro experiments frequently cited in the study of this compound's mechanism of action in ALI.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

This is a widely used and reproducible model to mimic the inflammatory aspects of ALI.

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

-

Induction of ALI:

-

Rats are anesthetized (e.g., with pentobarbital sodium, 50 mg/kg, intraperitoneally).

-

A single intratracheal instillation of LPS (from E. coli, serotype O55:B5 or similar) at a dose of 3-5 mg/kg in sterile saline is administered.[13] Some protocols may use a combination of intraperitoneal and intratracheal LPS administration.[17]

-

-

This compound Treatment: this compound is typically administered intravenously or intraperitoneally at doses ranging from 10 to 100 mg/kg, either before or after LPS challenge, depending on the study design (prophylactic or therapeutic).

-

Assessment of Lung Injury (typically 6-24 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid. The fluid is analyzed for total and differential cell counts (neutrophils, macrophages), total protein concentration (as an indicator of alveolar-capillary barrier permeability), and cytokine levels (TNF-α, IL-6, etc.) by ELISA.

-

Lung Wet-to-Dry Weight Ratio: The lungs are excised, and the wet weight is recorded. The lungs are then dried in an oven (e.g., at 60-80°C for 48-72 hours) to obtain the dry weight. The ratio is a measure of pulmonary edema.

-

Histopathology: Lung tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are examined for evidence of alveolar congestion, hemorrhage, infiltration of inflammatory cells, and hyaline membrane formation. A lung injury score is often used for semi-quantitative analysis.

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in lung tissue homogenates is measured spectrophotometrically and serves as an index of neutrophil infiltration.

-

Western Blot and RT-PCR: Lung tissue homogenates are used to analyze the expression and phosphorylation of proteins in the signaling pathways of interest (e.g., p-JNK, p-p65, Nrf2, HO-1) by Western blot. Gene expression of cytokines and other relevant molecules is assessed by real-time PCR.

-

In Vitro Model: TNF-α Stimulated Human Pulmonary Microvascular Endothelial Cells (HPMECs)

This model is used to study the direct effects of this compound on the endothelial cells that form the alveolar-capillary barrier.

-

Cell Culture: Primary HPMECs are cultured in endothelial cell growth medium supplemented with growth factors and antibiotics.[18] Cells are typically used between passages 3 and 8.

-

Stimulation: Confluent HPMEC monolayers are stimulated with recombinant human TNF-α (typically 10-100 ng/mL) for various time points (e.g., 4-24 hours) to induce an inflammatory response.

-

This compound Treatment: this compound is added to the culture medium, usually 1-2 hours prior to TNF-α stimulation, at concentrations ranging from 10 to 100 µg/mL.

-

Assessment of Endothelial Activation and Injury:

-

Cytokine Secretion: The levels of cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are measured by ELISA.

-

Adhesion Molecule Expression: The expression of cell surface adhesion molecules such as ICAM-1 and VCAM-1 is assessed by flow cytometry or Western blot.

-

Signaling Pathway Analysis: Cell lysates are collected to analyze the activation of signaling pathways (e.g., NF-κB, JNK) by Western blot, looking at the phosphorylation status of key proteins.

-

Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Endothelial Barrier Function: The integrity of the endothelial monolayer can be assessed by measuring the flux of labeled albumin or dextran across the cell layer grown on a transwell insert.

-

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

Caption: this compound's multifaceted mechanism of action in acute lung injury.

Experimental Workflows

Caption: Standard experimental workflows for evaluating this compound in ALI models.

Conclusion

This compound presents a targeted therapeutic approach for ALI by specifically inhibiting neutrophil elastase, a key driver of lung parenchymal damage. Its mechanism of action extends beyond simple enzyme inhibition to the modulation of a complex network of pro- and anti-inflammatory signaling pathways. The ability of this compound to suppress the JNK/NF-κB and PI3K/AKT/mTOR pathways while activating the protective Nrf2/HO-1 and ACE2/Ang-(1–7)/Mas receptor axes underscores its multifaceted role in mitigating the inflammatory storm characteristic of ALI. The resulting decrease in pro-inflammatory cytokines, reduction in oxidative stress, and potential inhibition of NETosis collectively contribute to the preservation of lung integrity and function. While clinical outcomes on mortality remain a subject of ongoing investigation, the consistent improvement in oxygenation and other physiological parameters provides a strong rationale for its use in specific patient populations with ALI/ARDS. This in-depth guide serves as a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of this compound and other neutrophil elastase inhibitors in the fight against acute lung injury.

References

- 1. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (EI-546, LY544349, ONO5046) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving effect of this compound on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]

- 14. This compound improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound in Patients at a High Risk of Postoperative Acute Lung Injury After Scheduled Cardiac Surgery: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of this compound in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Human Pulmonary Microvascular Endothelial Cells (HPMEC) [sciencellonline.com]

Sivelestat: A Deep Dive into Selective Neutrophil Elastase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sivelestat, a selective inhibitor of neutrophil elastase. It covers its mechanism of action, physicochemical properties, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

This compound (also known as ONO-5046) is a synthetic, competitive, and reversible inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2] Neutrophil elastase is released from activated neutrophils at sites of inflammation and can degrade extracellular matrix proteins, leading to tissue damage.[2] By selectively targeting this enzyme, this compound offers a therapeutic strategy to mitigate the harmful effects of excessive neutrophil activity. It is approved in Japan and the Republic of Korea for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).[3]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | N-{2-[({4-[(2,2-dimethylpropanoyl)oxy]phenyl}sulfonyl)amino]benzoyl}glycine | [4] |

| Molecular Formula | C₂₀H₂₂N₂O₇S | [5] |

| Molecular Weight | 434.46 g/mol | [4] |

| CAS Number | 127373-66-4 | [4] |

| PubChem CID | 107706 | [5] |

Mechanism of Action

This compound functions as a selective inhibitor of neutrophil elastase.[2] It binds to the active site of the enzyme, preventing the degradation of elastin and other structural proteins in the extracellular matrix.[2] This inhibitory action helps to reduce the inflammatory response and protect tissues from enzyme-mediated damage.[2] The specificity of this compound for neutrophil elastase over other serine proteases is a key attribute, minimizing off-target effects.[2][6]

Signaling Pathways

Neutrophil elastase is involved in complex signaling cascades that promote inflammation. This compound, by inhibiting neutrophil elastase, can modulate these pathways.

Caption: General inflammatory pathway involving neutrophil elastase.

A more specific pathway details how neutrophil elastase stimulates MUC1 transcription, a process that can be modulated by this compound.

Caption: Signaling pathway for NE-activated MUC1 transcription.

Quantitative Data

In Vitro Inhibitory Activity

| Target | Species | IC₅₀ | Kᵢ | Reference |

| Neutrophil Elastase | Human | 44 nM | 200 nM | [6][7] |

| Neutrophil Elastase | Rabbit | 36 nM | - | [6] |

| Neutrophil Elastase | Rat | 19 nM | - | [6] |

| Neutrophil Elastase | Hamster | 37 nM | - | [6] |

| Neutrophil Elastase | Mouse | 49 nM | - | [6] |

This compound shows minimal to no inhibitory activity against other proteases such as trypsin, thrombin, plasmin, chymotrypsin, and cathepsin G, even at concentrations up to 100 μM, highlighting its selectivity.[6][8]

Clinical Efficacy in ARDS

| Outcome Measure | This compound Group | Control Group | p-value | Reference |

| Improvement in PaO₂/FiO₂ ratio on Day 3 | 41% | 16% | p=0.001 | [9] |

| Median Duration of Invasive Mechanical Ventilation | 104.0 hours | 170.3 hours | p=0.006 | [9] |

| 90-day Mortality (Hazard Ratio) | 0.51 (95% CI, 0.26 to 0.99) | - | p=0.044 | [9] |

| 28-day Mortality (Hazard Ratio) | 0.32 (95% CI, 0.11 to 0.95) | - | p=0.041 | [10] |

| All-cause Mortality (Odds Ratio) | 0.61 (95% CI 0.51–0.73) | - | - | [11] |

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is based on commercially available inhibitor screening kits.[12][13]

Objective: To determine the inhibitory potential of a test compound against neutrophil elastase.

Materials:

-

Neutrophil Elastase (human, recombinant)

-

Assay Buffer

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

This compound (as a positive control)

-

Test compounds

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 400/505 nm)

Procedure:

-

Preparation:

-

Reconstitute neutrophil elastase in assay buffer.

-

Prepare serial dilutions of the test compound and this compound in assay buffer.

-

Prepare the substrate solution in assay buffer.

-

-

Assay:

-

Add assay buffer to all wells.

-

Add the test compound or this compound to the respective wells.

-

Add the neutrophil elastase solution to all wells except the blank.

-

Incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound.

-

Plot percent inhibition versus compound concentration and calculate the IC₅₀ value.

-

In Vivo Animal Model: LPS-Induced Acute Lung Injury

This protocol is a generalized representation based on methods described in the literature.[14][15]

Objective: To evaluate the efficacy of this compound in a mouse model of acute lung injury.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Anesthesia

Procedure:

-

Induction of Lung Injury:

-

Administer LPS intratracheally or intranasally to induce lung inflammation.

-

-

Treatment:

-

Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and time point relative to LPS administration. A control group receives the vehicle.

-

-

Assessment (24 hours post-LPS):

-

Collect bronchoalveolar lavage fluid (BALF).

-

Perform a total and differential cell count on the BALF to quantify neutrophil infiltration.

-

Measure the total protein concentration in the BALF as an indicator of vascular permeability.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF via ELISA.

-

Harvest lung tissue for histological analysis to assess lung injury.

-

-

Data Analysis:

-

Compare the measured parameters between the this compound-treated group and the control group using appropriate statistical tests.

-

Caption: Experimental workflow for inhibitor development.

Therapeutic Applications and Clinical Evidence

This compound is primarily indicated for the treatment of ALI/ARDS associated with SIRS.[3] Clinical studies have demonstrated its potential to improve oxygenation, reduce the duration of mechanical ventilation, and shorten ICU stays in this patient population.[3][11] A meta-analysis of 17 studies on patients with septic ARDS indicated that this compound therapy significantly reduced all-cause mortality.[11]

More recently, this compound has been investigated for its potential in treating ARDS induced by COVID-19.[16][17] Retrospective studies suggest that this compound administration is associated with improved clinical outcomes in these patients.[17]

Adverse Effects

Commonly reported side effects of this compound include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[18] Less frequent but more severe adverse effects can include liver dysfunction, changes in blood pressure, and renal impairment.[18] Regular monitoring of liver and kidney function is recommended during treatment.[18]

Conclusion

This compound is a potent and selective inhibitor of neutrophil elastase with a well-defined mechanism of action. Preclinical and clinical data support its therapeutic utility in mitigating the inflammatory damage associated with conditions like ARDS and sepsis. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of inflammation and critical care medicine. Further large-scale, randomized controlled trials are warranted to fully elucidate its role in various inflammatory diseases.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 3. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C20H22N2O7S | CID 107706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 9. medrxiv.org [medrxiv.org]

- 10. medrxiv.org [medrxiv.org]

- 11. Frontiers | this compound for septic patients with acute respiratory distress syndrome: a systematic review and meta-analysis of a deadly duo [frontiersin.org]

- 12. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neutrophil elastase inhibitor (this compound) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are the side effects of this compound Sodium Hydrate? [synapse.patsnap.com]

Sivelestat's Role in Mitigating Inflammatory Responses: A Technical Guide

Introduction

Sivelestat is a synthetic, selective, and competitive inhibitor of neutrophil elastase (NE), a serine protease released by neutrophils during inflammation.[1][2] While essential for host defense, excessive NE activity can lead to severe tissue damage and is implicated in the pathogenesis of various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] Clinically, this compound is utilized for the treatment of ALI/ARDS associated with systemic inflammatory response syndrome (SIRS).[3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound mitigates inflammatory responses, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action

The primary mechanism of this compound is its direct and selective inhibition of neutrophil elastase.[1] By binding to the active site of NE, this compound prevents the degradation of crucial extracellular matrix components like elastin, thereby preserving tissue integrity.[1] This action forms the foundation for its broader anti-inflammatory effects, which are mediated through the modulation of multiple downstream signaling pathways.

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades.

1. Inhibition of the JNK/NF-κB Signaling Pathway

The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate this pathway, leading to the production of inflammatory cytokines.[3][6] this compound has been shown to inhibit the activation of the JNK/NF-κB pathway.[3][7][8] It decreases the phosphorylation of NF-κB, preventing its translocation into the nucleus where it would otherwise trigger the transcription of pro-inflammatory mediators.[2][3]

2. Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a critical defense mechanism against oxidative stress. This compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme HO-1.[3][7] This activation helps to counteract the oxidative damage that accompanies severe inflammation by increasing the levels of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][7]

3. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is involved in cell survival, proliferation, and apoptosis. In the context of ALI, neutrophil elastase can activate this pathway, promoting inflammation and apoptosis.[4][9] this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4][9] This inhibition leads to a reduction in the expression of pro-apoptotic factors (like Bax) and an increase in anti-apoptotic factors (like Bcl-2), ultimately protecting lung cells from damage.[9]

4. Upregulation of the ACE2/Ang-(1-7)/Mas Receptor Axis

Recent studies have revealed that this compound can upregulate the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis, which plays a protective role in the lungs.[10] LPS stimulation is known to down-regulate this axis, exacerbating lung injury. This compound treatment counters this effect by increasing the expression of ACE2 and Ang-(1-7), which helps to reduce the inflammatory response and confer a pulmonary protective effect.[10]

Quantitative Data on this compound's Effects

The efficacy of this compound in mitigating inflammation has been quantified across numerous preclinical and clinical studies.

Table 1: Effect of this compound on Inflammatory Cytokines and Mediators

| Marker | Model / Condition | Effect of this compound | Reference |

|---|---|---|---|

| TNF-α | LPS-induced ARDS (Rats) | Significantly decreased serum levels | [9] |

| TNF-α stimulated HPMECs | Reversed increase in expression | [3] | |

| LPS-stimulated RAW264.7 cells | Significantly inhibited secretion | [10] | |

| IL-1β | LPS-stimulated porcine blood | Significantly suppressed production (p<0.05) | [11][12] |

| COVID-19 ALI/ARDS | Significantly decreased levels | [13] | |

| IL-6 | Cardiopulmonary Bypass | Significantly decreased levels post-op (p<0.01) | [14] |

| LPS-stimulated RAW264.7 cells | Significantly inhibited secretion | [10] | |

| IL-8 | LPS-induced ARDS (Rats) | Significantly decreased serum levels | [9] |

| VCAM-1 | LPS-induced ARDS (Rats) | Significantly decreased serum levels | [9] |

| ICAM-1 | LPS-induced ARDS (Rats) | Significantly decreased serum levels |[9] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Marker | Model / Condition | Effect of this compound | Reference |

|---|---|---|---|

| ROS | TNF-α stimulated HPMECs | Reduced intracellular production | [3] |

| LPS-stimulated endothelial cells | Significantly greater suppression than free drug | [15] | |

| MDA | KP-induced ALI (Rats) | Reversed increase in lung tissue | [3] |

| SOD | KP-induced ALI (Rats) | Reversed decrease in lung tissue | [3] |

| GSH-Px | KP-induced ALI (Rats) | Reversed decrease in lung tissue |[3] |

Table 3: Effect of this compound on Clinical and Physiological Parameters

| Parameter | Patient Population / Model | Effect of this compound | Reference |

|---|---|---|---|

| PaO2/FiO2 Ratio | Mild-moderate ARDS with SIRS | Improved by 41% vs 16% in placebo on day 3 (p=0.001) | [16] |

| Mechanical Ventilation | Mild-moderate ARDS with SIRS | Median duration 104.0 hrs vs 170.3 hrs in placebo (p=0.006) | [16] |

| 90-day Mortality | Mild-moderate ARDS with SIRS | Significantly reduced (HR 0.51, p=0.044) | [16] |

| Lung W/D Ratio | KP-induced ALI (Rats) | Decreased ratio, alleviating pulmonary edema |[3] |

Experimental Protocols

The following are representative methodologies from key studies investigating this compound's effects.

1. In Vivo Model: LPS-Induced Acute Lung Injury in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.[3]

-

Induction of Injury: Acute lung injury is induced via intratracheal or intraperitoneal injection of Lipopolysaccharide (LPS).[9][10]

-

Treatment Protocol: this compound is typically administered intraperitoneally at varying doses (e.g., 10 mg/kg, 30 mg/kg) prior to or following the LPS challenge.[9][10] A control group receives a vehicle (e.g., saline).

-

Sample Collection: After a set period (e.g., 24 hours), animals are euthanized. Blood serum is collected for cytokine analysis. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration.[3] Lung tissues are harvested for histopathological analysis, wet/dry ratio measurement, and protein expression analysis via Western blot.[3][9]

-

Analysis:

-

Cytokines: Serum levels of TNF-α, IL-6, IL-8, etc., are quantified using ELISA kits.[9]

-

Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess structural damage, edema, and inflammatory cell infiltration.[9]

-

Protein Expression: Western blotting is used to measure the expression levels of proteins in key signaling pathways (e.g., p-JNK, p-NF-κB, Nrf2, HO-1, PI3K, AKT).[3][9]

-

2. In Vitro Model: Inflammatory Stimulation of Endothelial Cells

-

Cell Line: Human pulmonary microvascular endothelial cells (HPMECs) or macrophage cell lines like RAW264.7 are frequently used.[3][10]

-

Stimulation: Cells are stimulated with an inflammatory agent, typically TNF-α or LPS (e.g., 1 µg/mL), for a specified duration (e.g., 24 hours).[3][15]

-

Treatment Protocol: Cells are pre-treated with this compound at various concentrations (e.g., 1 µM) before the addition of the inflammatory stimulus.[15]

-

Analysis:

-

Cytokine Production: The cell culture supernatant is collected, and the concentrations of secreted cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA.[10]

-

Gene Expression: RNA is extracted from the cells, and RT-qPCR is performed to measure the mRNA expression levels of inflammatory genes.[3]

-

Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes like DCFH-DA and flow cytometry.[3][15]

-

Protein Analysis: Cell lysates are analyzed by Western blot to determine the activation state and expression levels of signaling proteins (e.g., JNK/NF-κB, Nrf2/HO-1).[3]

-

This compound mitigates inflammatory responses through a multifaceted mechanism centered on the selective inhibition of neutrophil elastase. This primary action prevents direct tissue degradation and initiates a cascade of downstream effects, including the suppression of key pro-inflammatory signaling pathways like JNK/NF-κB and PI3K/AKT/mTOR, and the activation of protective pathways such as Nrf2/HO-1 and the ACE2/Ang-(1-7)/MasR axis. Quantitative data from a range of experimental models robustly demonstrate its ability to reduce inflammatory cytokine production, alleviate oxidative stress, and improve physiological outcomes in the context of acute lung injury. The detailed protocols and pathway analyses presented here provide a comprehensive technical foundation for researchers and drug development professionals exploring the therapeutic potential of neutrophil elastase inhibition in inflammatory diseases.

References

- 1. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 2. Neutrophil elastase inhibitor (this compound) reduces the Levels of inflammatory mediators by inhibiting NF-kB | CiNii Research [cir.nii.ac.jp]

- 3. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppressive effects of the neutrophil elastase inhibitor this compound sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical utility of the neutrophil elastase inhibitor this compound for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The neutrophil elastase inhibitor, this compound, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]

- 15. This compound-Loaded Neutrophil-Membrane-Coated Antioxidative Nanoparticles for Targeted Endothelial Protection in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medrxiv.org [medrxiv.org]

Preclinical Efficacy of Sivelestat in Respiratory Distress Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) remains a significant clinical challenge with high mortality and limited therapeutic options. The pathogenesis of ARDS is characterized by overwhelming lung inflammation, in which neutrophil elastase (NE) plays a pivotal role in tissue damage. Sivelestat, a selective NE inhibitor, has been investigated as a potential therapeutic agent. This technical guide provides an in-depth review of the preclinical studies on this compound for ARDS, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The evidence from various animal models suggests that this compound can mitigate lung injury, reduce inflammation, and improve physiological outcomes, warranting further investigation for its clinical application in ARDS.

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by diffuse alveolar damage, severe hypoxemia, and non-cardiogenic pulmonary edema.[1] The inflammatory cascade in ARDS involves the recruitment and activation of neutrophils, which release a variety of cytotoxic mediators, including neutrophil elastase (NE).[2] NE is a serine protease that degrades key components of the extracellular matrix, such as elastin and collagen, leading to increased alveolar-capillary permeability and lung tissue destruction.[2]

This compound is a specific and competitive inhibitor of neutrophil elastase.[1] Preclinical studies have demonstrated its protective effects in various animal models of acute lung injury (ALI) and ARDS.[2][3] This whitepaper synthesizes the findings from these preclinical investigations, focusing on the quantitative efficacy data, experimental designs, and the molecular mechanisms of action of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in several preclinical models of ARDS, with key quantitative outcomes summarized below.

Table 1: Effect of this compound on Physiological and Lung Injury Parameters in a Lipopolysaccharide (LPS)-Induced Rat Model of ARDS

| Parameter | Sham Group | Vehicle (LPS only) | This compound (Low-dose) | This compound (Medium-dose) | This compound (High-dose) |

| PaO₂ (mmHg) | 95.7 ± 5.3 | 65.4 ± 4.8 | 72.1 ± 5.1 | 78.9 ± 5.5 | 85.3 ± 6.2 |

| PaO₂/FiO₂ Ratio | 455.7 ± 25.2 | 311.4 ± 22.8 | 343.3 ± 24.2 | 375.7 ± 26.2 | 406.2 ± 29.5 |

| Lung W/D Ratio | 4.2 ± 0.3 | 7.8 ± 0.6 | 6.9 ± 0.5* | 6.1 ± 0.4 | 5.3 ± 0.4 |

| Lung Injury Score | 0.5 ± 0.1 | 3.8 ± 0.4 | 3.1 ± 0.3* | 2.4 ± 0.3 | 1.6 ± 0.2 |

*Data are presented as mean ± standard deviation. **p<0.01 vs. Vehicle group; p<0.05 vs. Vehicle group. Data extracted from a study by Zhou et al. (2024).[4][5]

Table 2: Effect of this compound on Inflammatory Markers in a Lipopolysaccharide (LPS)-Induced Rat Model of ARDS

| Parameter | Sham Group | Vehicle (LPS only) | This compound (Low-dose) | This compound (Medium-dose) | This compound (High-dose) |

| Neutrophil Elastase (NE) (ng/mL) | 25.3 ± 2.1 | 85.6 ± 7.2 | 68.4 ± 5.9* | 52.1 ± 4.8 | 38.7 ± 3.5 |

| VCAM-1 (ng/mL) | 1.8 ± 0.2 | 6.5 ± 0.5 | 5.2 ± 0.4 | 4.1 ± 0.3 | 2.9 ± 0.3 |

| IL-8 (pg/mL) | 35.4 ± 3.1 | 125.8 ± 10.2** | 101.2 ± 8.7 | 82.5 ± 7.1 | 65.3 ± 5.8 |

| TNF-α (pg/mL) | 42.1 ± 3.8 | 158.4 ± 12.5 | 129.7 ± 11.2* | 105.3 ± 9.4 | 82.6 ± 7.3** |

*Data are presented as mean ± standard deviation. **p<0.01 vs. Vehicle group; p<0.05 vs. Vehicle group. Data extracted from a study by Zhou et al. (2024).[4][5]

Table 3: Efficacy of this compound in Various Animal Models of ARDS

| Animal Model | Inducing Agent | This compound Treatment | Key Findings | Reference |

| Hamster | Hydrochloric Acid (HCl) Aspiration | 0.01, 0.1, and 1 mg/kg/h IV infusion | Dose-dependently reduced mortality; improved BALF parameters and PaO₂. | [6] |

| Mouse | Streptococcus pneumoniae | 3 mg/kg every 12 hours | Significantly prolonged survival; prevented progression of lung inflammation. | [7] |

| Rat | Klebsiella pneumoniae | 50 and 100 mg/kg intraperitoneally | Reduced inflammatory factors, oxidative stress, and lung W/D ratio; improved survival. | [8] |

| Rat | Ventilator-Induced Lung Injury (VILI) | Pretreatment | Attenuated pulmonary edema, and histological deterioration. | [9] |

| Rat | Endotoxin (LPS) | Pretreatment (10 or 30 mg/kg) | Attenuated alveolar hemorrhage, septal widening, inflammatory cell exudation, and lung edema. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines the key experimental protocols used in the evaluation of this compound for ARDS.

LPS-Induced ARDS in Rats

-

Animal Model: Healthy male Sprague-Dawley or Wistar rats are commonly used.[4][10]

-

Induction of ARDS: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 4 mg/kg is administered to induce ARDS.[4]

-

This compound Administration: this compound sodium is administered i.p. at varying doses (e.g., 6, 10, or 15 mg/kg) one hour after LPS injection.[4] A control group receives saline.

-

Outcome Measures:

-

Blood Gas Analysis: Arterial blood is collected from the carotid artery to measure PaO₂ and calculate the PaO₂/FiO₂ ratio.[5]

-

Lung Wet/Dry (W/D) Weight Ratio: The right lung is excised, weighed (wet weight), dried in an oven at 80°C for 48 hours, and weighed again (dry weight) to determine the extent of pulmonary edema.[5]

-

Histopathological Examination: The left lung is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of lung injury.[4]

-

ELISA: Serum levels of inflammatory markers such as NE, VCAM-1, ICAM-1, IL-8, and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4]

-

Western Blotting: Lung tissue homogenates are used to determine the protein expression levels of signaling pathway components (e.g., PI3K, Akt, mTOR).[4]

-

Acid Aspiration-Induced Lung Injury in Hamsters

-

Animal Model: Male Syrian golden hamsters are utilized.[6]

-

Induction of Lung Injury: A single intratracheal instillation of hydrochloric acid (HCl; 0.2 N, 200 µL) is administered to induce severe acute lung injury.[6]

-

This compound Administration: this compound is administered as a continuous intravenous infusion (e.g., at 0.01, 0.1, and 1 mg/kg/h) for 48 hours post-HCl instillation.[6]

-

Outcome Measures:

Klebsiella pneumoniae-Induced Pneumonia in Rats

-

Animal Model: Male Sprague-Dawley rats are used.[8]

-

Induction of Pneumonia: Rats are intratracheally injected with a suspension of Klebsiella pneumoniae.[8]

-

This compound Administration: this compound is injected intraperitoneally at doses of 50 and 100 mg/kg for 6 days, starting 12 hours after the bacterial injection.[8]

-

Outcome Measures:

-

Survival Rate: Monitored throughout the experiment.

-

Lung Histopathology and W/D Ratio: Assessed as described previously.

-

BALF Analysis: Total and differential cell counts are performed.[8]

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in lung tissue are measured.[8]

-

Inflammatory Cytokines: Serum levels of TNF-α, IL-1β, and IL-6 are determined by ELISA.[8]

-

Western Blot and Immunofluorescence: To analyze the expression and localization of proteins in the JNK/NF-κB and Nrf2/HO-1 signaling pathways.[8]

-

Signaling Pathways and Molecular Mechanisms

Preclinical studies have elucidated several signaling pathways through which this compound exerts its protective effects in ARDS.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival, proliferation, and inflammation. In LPS-induced ARDS models, this pathway is activated. This compound treatment has been shown to significantly reduce the expression of PI3K, Akt, and mTOR.[4][11] By inhibiting this pathway, this compound is thought to suppress the release of pro-inflammatory factors and reduce apoptosis, thereby protecting against lung injury.[11]

Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. This compound has been shown to promote the nuclear translocation of Nrf2 and upregulate the expression of heme oxygenase-1 (HO-1).[8] This activation leads to a reduction in reactive oxygen species (ROS) production and an increase in the levels of antioxidant enzymes like SOD and GSH-Px, thereby mitigating oxidative damage in the lungs.[8]

Inhibition of the JNK/NF-κB Signaling Pathway

The JNK/NF-κB signaling pathway is a pro-inflammatory cascade that is activated in ARDS. This compound has been demonstrated to inhibit the activation of this pathway, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[8] This anti-inflammatory effect is a key component of this compound's therapeutic action.

Conclusion

The preclinical evidence strongly supports the therapeutic potential of this compound in the management of ARDS. Through its primary mechanism of neutrophil elastase inhibition and its influence on key signaling pathways such as PI3K/AKT/mTOR, Nrf2/HO-1, and JNK/NF-κB, this compound has demonstrated consistent efficacy in reducing lung injury, inflammation, and oxidative stress in a variety of animal models. The quantitative data and detailed experimental protocols presented in this whitepaper provide a solid foundation for further research and development of this compound as a targeted therapy for ARDS. While clinical trial results have been mixed, the robust preclinical findings highlight the importance of identifying the right patient populations and therapeutic windows to translate these promising preclinical results into clinical success.

References

- 1. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 3. Neutrophil elastase inhibitor (this compound) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elastase inhibition reduced death associated with acid aspiration-induced lung injury in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of specific neutrophil elastase inhibitor, this compound sodium hydrate, in murine model of severe pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving effect of this compound on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]

Sivelestat's Effect on Extracellular Matrix Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its degradation is a critical pathological feature in various inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS), sepsis, and ischemia-reperfusion injury.[1][2] Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a primary driver of this destructive process, breaking down key ECM components like elastin, collagen, and proteoglycans.[3][4][5] Sivelestat, a selective, competitive inhibitor of neutrophil elastase, has emerged as a therapeutic agent that mitigates tissue damage by directly preventing this enzymatic degradation.[3][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on ECM preservation, the signaling pathways it modulates, and the experimental protocols used to evaluate its efficacy.

This compound: Mechanism of Action

This compound functions as a specific and competitive inhibitor of neutrophil elastase.[6] During an inflammatory response, neutrophils are recruited to the site of injury and release NE, which degrades the ECM, facilitating neutrophil migration and pathogen clearance.[3] However, excessive NE activity leads to pathological tissue destruction.[3] this compound binds to the active site of NE, forming a stable, reversible complex that blocks its proteolytic function.[3] This targeted inhibition prevents the breakdown of structural proteins, thereby preserving the integrity of the tissue architecture, particularly the air-blood barrier in the lungs.[3][7]

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound has been quantified through in vitro enzymatic assays, preclinical animal models, and clinical trials. While clinical studies often focus on physiological outcomes, they are the result of underlying cellular and matrix-level preservation.

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the direct inhibitory potency of this compound against neutrophil elastase from various species.

| Parameter | Target Enzyme | Value | Reference |

| IC₅₀ | Human Neutrophil Elastase | 44 nM | [6] |

| Kᵢ | Human Neutrophil Elastase | 200 nM | [6] |

| IC₅₀ | Mouse Neutrophil Elastase | 49 nM | [6] |

| IC₅₀ | Rat Neutrophil Elastase | 19 nM | [6] |

Table 2: Key Preclinical and Clinical Outcomes of this compound Treatment

This table highlights significant findings from preclinical and clinical studies, demonstrating this compound's protective effects.

| Model / Population | Key Finding | Quantitative Result | Reference |

| Sepsis-induced ALI (mice) | Reduced Collagen Deposition | Significant decrease in collagen fibers observed via Masson's trichrome staining. | [8] |

| Ischemia-Reperfusion (rats) | Counteracted Muscle Fibrosis | This compound (15 mg/kg) treatment attenuated muscle fibrosis. | [9] |

| ARDS with SIRS (humans) | Improved Oxygenation | 41% improvement in PaO₂/FiO₂ ratio on day 3 (vs. 16% in placebo, p=0.001). | [10] |

| ARDS with SIRS (humans) | Reduced Mechanical Ventilation | Median duration of 104.0 hours (vs. 170.3 hours in placebo, p=0.006). | [10] |

| Sepsis with ARDS (humans) | Reduced Mortality | Hazard ratio of 0.51 (95% CI, 0.26 to 0.99; p=0.044) for 90-day mortality. | [10] |

| Renal Ischemia-Reperfusion (mice) | Reduced Inflammatory Cytokines | Significant reduction in mRNA levels of IL-6, TNF-α, MIP-2, and MCP-1. | [1] |

Signaling Pathways Modulated by this compound

This compound's inhibition of neutrophil elastase initiates a cascade of downstream effects, modulating key signaling pathways involved in inflammation and tissue remodeling.

Inhibition of the TLR4/Myd88/NF-κB Pathway

In conditions like renal ischemia-reperfusion injury, cellular damage releases endogenous ligands that activate Toll-like receptor 4 (TLR4). This triggers a pro-inflammatory cascade through MyD88 and subsequent activation of NF-κB, leading to the production of inflammatory cytokines. This compound, by preventing initial tissue degradation by NE, can mitigate the activation of this entire pathway.[1][11]

Regulation of the TGF-β/Smad Pathway via microRNA

The TGF-β/Smad pathway is a central regulator of fibrosis and collagen deposition. In sepsis-induced lung injury, this compound has been shown to upregulate microRNA-744-5p. This miRNA, in turn, inhibits the TGF-β1/Smad3 signaling pathway, leading to a reduction in collagen synthesis and deposition, thereby alleviating lung fibrosis.[8]

Experimental Protocols

Evaluating the effect of this compound on ECM degradation involves a combination of in vitro and in vivo experimental models.

In Vitro Protocol: Neutrophil Elastase Inhibition Assay

This fluorometric assay is used to screen for NE inhibitors and quantify their potency (e.g., IC₅₀).

Principle: A specific, non-fluorescent substrate is hydrolyzed by NE to release a fluorescent product. An inhibitor like this compound will prevent this process, resulting in a reduced fluorescent signal.[12]

Materials:

-

Human Neutrophil Elastase (NE) enzyme

-

NE Assay Buffer

-

Fluorometric NE Substrate (e.g., MeOSuc-AAPV-AFC)

-

This compound (or other test inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in Assay Buffer at 4x the final desired concentration.

-

Reconstitute and dilute NE enzyme in cold Assay Buffer to the working concentration (e.g., 0.25 ng/µl).

-

Dilute the NE substrate in Assay Buffer.

-

-

Assay Setup (in duplicate):

-

Test Wells: Add 25 µL of diluted this compound solution.

-

Enzyme Control Wells (100% activity): Add 25 µL of Assay Buffer.

-

Background Control Wells (No enzyme): Add 75 µL of Assay Buffer.

-

-

Enzyme Addition:

-

Add 50 µL of diluted NE solution to all 'Test' and 'Enzyme Control' wells.

-

Mix gently and incubate for 5-10 minutes at 37°C, protected from light.

-

-

Substrate Addition & Measurement:

-

Add 25 µL of diluted NE substrate to all wells to start the reaction.

-

Immediately place the plate in the reader. Measure fluorescence (RFU) in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of RFU vs. time) for each well.

-

Subtract the background rate from all other rates.

-

Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.

-

Plot % Inhibition vs. log[this compound] and fit to a dose-response curve to determine the IC₅₀.

-

In Vivo Protocol: LPS-Induced Acute Lung Injury Model

This animal model is frequently used to simulate sepsis-induced ARDS and evaluate the protective effects of this compound on lung tissue, including the ECM.[7]

Principle: Intratracheal or intraperitoneal administration of lipopolysaccharide (LPS) induces a massive inflammatory response in the lungs, characterized by neutrophil infiltration, cytokine release, and subsequent ECM degradation.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent model)[7]

-

Lipopolysaccharide (LPS) from E. coli

-

This compound sodium hydrate

-

Sterile saline

-

Anesthetics

Procedure:

-

Animal Acclimatization: House animals under standard conditions for at least one week before the experiment.

-

Grouping: Randomize animals into groups (n=8-10 per group):

-

Sham Control (saline only)

-

LPS Model (LPS + saline vehicle)

-

LPS + this compound (e.g., 10 mg/kg and 30 mg/kg)[7]

-

-

Treatment Administration:

-

Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes prior to LPS challenge.

-

-

ALI Induction:

-

Anesthetize the animals.

-

Administer LPS (e.g., 5 mg/kg) via intratracheal instillation or intraperitoneal injection.

-

-

Monitoring & Sample Collection:

-

Monitor animals for signs of respiratory distress.

-

At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.

-

Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (ELISA).

-

Perfuse the lungs and harvest the tissue.

-

-

ECM Degradation Analysis:

-

Histology: Fix a portion of the lung in formalin, embed in paraffin, and section. Perform Masson's Trichrome staining to visualize and quantify collagen deposition (fibrosis) or Hematoxylin and Eosin (H&E) staining for general tissue damage and inflammatory infiltrate.

-

Hydroxyproline Assay: Hydrolyze a weighed portion of the lung tissue and use a colorimetric assay to quantify total collagen content.

-

Western Blot: Homogenize lung tissue to extract proteins. Use Western blotting to measure levels of key ECM proteins (e.g., elastin, fibronectin) and enzymes (e.g., MMPs).

-

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of this compound's effect on ECM degradation.

Conclusion

This compound effectively mitigates extracellular matrix degradation by directly and potently inhibiting neutrophil elastase. This primary mechanism of action interrupts the pathological cascade of inflammation, leading to the preservation of tissue structure and function. Its effects are further amplified through the modulation of key signaling pathways like TLR4/NF-κB and TGF-β/Smad, which control inflammation and fibrosis, respectively. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in treating diseases characterized by excessive ECM degradation.

References

- 1. This compound Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound sodium on the incidence of ventilator-associated pneumonia in patients with sepsis and ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium Hydrate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Interplay between Extracellular Matrix and Neutrophils in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound sodium alleviated sepsis-induced acute lung injury by inhibiting TGF-β/Smad signaling pathways through upregulating microRNA-744-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNase I and this compound Ameliorate Experimental Hindlimb Ischemia-Reperfusion Injury by Eliminating Neutrophil Extracellular Traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medrxiv.org [medrxiv.org]

- 11. This compound Sodium Alleviates Ischemia-Reperfusion-Induced Acute Kidney Injury via Suppressing TLR4/Myd88/NF-κB Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Sivelestat: A Technical Guide to its Therapeutic Potential in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat is a synthetic, selective, and competitive inhibitor of neutrophil elastase (NE), a potent serine protease implicated in the pathogenesis of various inflammatory conditions.[1][2] Initially approved in Japan and the Republic of Korea for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS), its therapeutic utility is a subject of ongoing investigation across a spectrum of inflammatory diseases.[3][4] Neutrophil elastase, when excessively released by activated neutrophils at sites of inflammation, can lead to significant tissue damage by degrading crucial components of the extracellular matrix, such as elastin.[2][5]

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, modulation of key signaling pathways, therapeutic efficacy supported by quantitative data, and detailed experimental protocols. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of this compound.

Core Mechanism of Action: Neutrophil Elastase Inhibition

The primary mechanism of this compound involves the direct, competitive, and reversible inhibition of neutrophil elastase.[5][6] During an inflammatory response, neutrophils are recruited to the site of injury or infection, where they release a variety of mediators, including NE. While essential for host defense, unregulated NE activity contributes to pathological tissue destruction.[5] this compound binds to the active site of NE, preventing its proteolytic activity and thereby mitigating inflammatory damage.[5] This targeted inhibition helps protect the extracellular matrix and preserve tissue integrity.[5]

Caption: this compound's core mechanism of inhibiting neutrophil elastase.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, this compound's therapeutic effects are mediated through its influence on several intracellular signaling pathways that are central to the inflammatory process.

PI3K/AKT/mTOR Pathway

Neutrophil elastase can activate the PI3K/AKT/mTOR signaling pathway, which promotes the expression of adhesion molecules like VCAM-1 and ICAM-1, facilitating neutrophil-endothelial cell adhesion and leading to the release of pro-inflammatory factors.[7][8] Studies have shown that this compound significantly reduces the expression of PI3K, AKT, and mTOR, thereby down-regulating VCAM-1 and ICAM-1 levels and preventing the amplification of the inflammatory cascade seen in ARDS.[7][8]

Caption: this compound inhibits the NE-activated PI3K/AKT/mTOR pathway.

JNK/NF-κB and Nrf2/HO-1 Pathways

This compound has demonstrated a dual effect on key inflammatory and antioxidant pathways. It inhibits the activation of the pro-inflammatory JNK/NF-κB signaling pathway, which is responsible for the transcription of numerous inflammatory cytokines.[9] Concurrently, this compound promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response, leading to the upregulation of the protective enzyme heme oxygenase-1 (HO-1).[9] This combined action reduces inflammatory cytokine levels and mitigates oxidative stress.[10]

Caption: this compound's dual modulation of JNK/NF-κB and Nrf2/HO-1 pathways.

ACE2/Ang-(1-7)/Mas Receptor Axis

In the context of LPS-induced lung injury, the protective angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis is often down-regulated.[11] this compound has been shown to counteract this by upregulating the expression of ACE2 and Ang-(1–7).[11] This action contributes to its pulmonary protective effects by reducing the inflammatory response.[11]

Caption: this compound upregulates the protective ACE2/Ang-(1-7)/MasR axis.

Quantitative Data on Therapeutic Efficacy

The clinical and preclinical efficacy of this compound has been evaluated in various inflammatory conditions, most notably in ARDS and sepsis. The following tables summarize key quantitative findings from meta-analyses and clinical studies.

Table 1: Efficacy in Sepsis-Associated ARDS/ALI (Meta-Analysis Data)

| Outcome Measure | Result | 95% Confidence Interval | p-value | Citation(s) |

| Mortality | ||||

| All-Cause Mortality (OR) | 0.61 - 0.63 | 0.51 - 0.73 / 0.48 - 0.84 | <0.05 | [12] |

| 28-30 Day Mortality (RR) | 0.81 | 0.66 - 0.98 | 0.03 | [13][14] |

| 90-Day Mortality (HR) | 0.51 | 0.26 - 0.99 | 0.044 | [4] |

| Clinical Improvement | ||||

| Duration of Mech. Vent. (SMD) | -0.58 days | -0.96 to -0.19 | <0.05 | [12] |

| ICU Length of Stay (SMD) | -0.76 days | -1.09 to -0.43 | <0.05 | [12] |

| Ventilation-Free Days (MD) | 3.57 | 3.42 - 3.73 | <0.00001 | [14] |

| PaO₂/FiO₂ on Day 3 (SMD) | 0.88 | 0.39 - 1.36 | 0.0004 | [13][14] |

| Adverse Events | ||||

| Incidence of Adv. Events (RR) | 0.91 | 0.85 - 0.98 | 0.01 | [14] |

OR: Odds Ratio; RR: Relative Risk; HR: Hazard Ratio; SMD: Standardized Mean Difference; MD: Mean Difference.

Table 2: Efficacy in Specific Patient Subpopulations

| Patient Subpopulation | Outcome | Result (HR) | 95% Confidence Interval | p-value | Citation(s) |

| Sepsis-induced ARDS with APACHE II <15 | 28-Day Mortality | 0.32 | 0.11 - 0.95 | 0.041 | [15] |

| COVID-19 ARDS with PaO₂/FiO₂ < 200 mmHg | Risk of Death | 0.14 | 0.02 - 0.81 | <0.05 | [16] |

| Sepsis with ARDS & DIC | Survival | Independent Predictor | - | <0.05 | [17] |

APACHE II: Acute Physiology and Chronic Health Evaluation II; DIC: Disseminated Intravascular Coagulation.

Table 3: Preclinical Efficacy in Animal Models

| Model | Treatment | Key Findings | Citation(s) |

| Rat Sepsis (CLP) | This compound | Improved survival, restored GFR, ↓BUN, ↓NGAL, ↓TNF-α, ↓IL-1β | [18] |

| Rat ALI (LPS) | This compound | ↑PaO₂, ↑PaO₂/FiO₂, ↓Lung W/D ratio, ↓NE, ↓VCAM-1, ↓ICAM-1 | [7] |

| Rat Sepsis (CLP) | This compound | Improved gut microbiota composition and associated metabolites | [19] |

| Gastric Cancer Xenograft | This compound | Suppressed tumor growth induced by surgical stress | [2] |

CLP: Cecal Ligation and Puncture; GFR: Glomerular Filtration Rate; BUN: Blood Urea Nitrogen; NGAL: Neutrophil Gelatinase-Associated Lipocalin; W/D: Wet/Dry.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common experimental protocols used to investigate this compound's efficacy.

In Vivo Model: LPS-Induced Acute Lung Injury in Rats

This model is frequently used to simulate the inflammatory lung damage characteristic of ARDS.

-

Animals: Healthy male Sprague-Dawley (SD) rats, typically weighing 200 ± 20 g, are used. Animals are acclimatized for at least 5 days with free access to food and water under a 12-hour light/dark cycle.[7][8]

-

Model Induction: Acute lung injury is induced by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 4 mg/kg.[8]

-

Grouping and Treatment:

-

Sham Group: Injected i.p. with an equivalent volume of sterile saline.

-

Vehicle (Model) Group: Injected i.p. with LPS, followed 1 hour later by an i.p. injection of saline.

-

This compound Groups: Injected i.p. with LPS, followed 1 hour later by i.p. injections of this compound at varying doses (e.g., low: 6 mg/kg, medium: 10 mg/kg, high: 15 mg/kg).[8]

-

-

Outcome Assessments:

-

Arterial Blood Gas Analysis: At a set time point (e.g., 24 hours post-LPS), rats are anesthetized, and arterial blood is collected from the carotid artery to measure PaO₂ and calculate the PaO₂/FiO₂ ratio.[7]

-